molecular formula C11H17NO3 B1455752 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol CAS No. 1447966-06-4

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol

Cat. No. B1455752
M. Wt: 211.26 g/mol
InChI Key: HQVZLTSDFAQWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol” is a chemical compound with the molecular weight of 247.72 . It is also known as 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.72 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Conformational Analyses and Structural Studies

Structural and conformational analyses of related compounds have been conducted to understand their crystalline forms and molecular arrangements. For instance, derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol have been characterized by X-ray diffraction analysis, revealing their crystal structures and conformational behaviors in different environments. These studies are crucial for designing compounds with desired physical and chemical properties (Nitek et al., 2020).

Antioxidant Activity

Compounds with methoxy- and hydroxyl-substitutions, including those structurally related to 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol, have been synthesized and evaluated for their antioxidant activities. Such studies are vital for developing new antioxidant agents, which are important for preventing oxidative stress-related diseases (Sulpizio et al., 2016).

Poly(ether imine) Dendrimers

Research into poly(ether imine) dendrimers based on 3-amino-propan-1-ol demonstrates their potential for non-toxic delivery systems in biological applications. These dendrimers have been shown to be non-toxic and could be useful for drug and gene delivery systems (Krishna et al., 2005).

Inhibitory Performance on Carbon Steel Corrosion

Studies on the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol derivatives, closely related to the target compound, have shown significant inhibitory performance on carbon steel corrosion. Such research contributes to the development of more effective corrosion inhibitors for industrial applications (Gao et al., 2007).

Solid-Phase Synthesis Techniques

The development of solid-phase synthesis techniques for oligonucleotide 5'-peptide-conjugates using compounds with similar structural features highlights the versatility of these molecules in facilitating complex synthetic procedures. This approach is promising for the efficient synthesis of bioconjugates for research and therapeutic applications (Zaramella et al., 2004).

Safety And Hazards

The compound has been classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding direct contact with skin, eyes, or inhalation of its vapor .

properties

IUPAC Name

3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9,13H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVZLTSDFAQWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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